molecular formula C6H13NO2S B12940742 4-Amino-3-(ethylsulfanyl)butanoic acid CAS No. 38525-91-6

4-Amino-3-(ethylsulfanyl)butanoic acid

Cat. No.: B12940742
CAS No.: 38525-91-6
M. Wt: 163.24 g/mol
InChI Key: QBFLWKISWDYYMY-UHFFFAOYSA-N
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Description

Contextualization of Butanoic Acid Derivatives in Bioorganic Chemistry

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are significant in various biological contexts. wikipedia.orgbyjus.com In its own right, butyric acid is a short-chain fatty acid produced by gut microbiota and plays a role in gut health and cellular regulation. wikipedia.org However, the true versatility of the butanoic acid scaffold is revealed in its modified forms, particularly those with amino group substitutions.

The most prominent examples are analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. nih.govmdpi.com GABA itself has limited therapeutic use because its high polarity prevents it from effectively crossing the blood-brain barrier. nih.gov This limitation spurred the development of a vast library of GABA analogs, which are structurally related to 4-aminobutanoic acid. wikipedia.org By adding different functional groups to the butanoic acid backbone, researchers have been able to modulate the physicochemical properties and biological activities of these molecules.

Prominent examples of such derivatives include phenibut (4-amino-3-phenylbutanoic acid), known for its anxiolytic effects, and baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butanoic acid), a muscle relaxant. schd-shimadzu.comnih.gov Other modifications, like the addition of alkyl groups, led to the creation of gabapentin (B195806) and pregabalin, which are widely used to treat epilepsy and neuropathic pain. nih.gov These examples underscore a key principle in medicinal chemistry: small structural changes to a parent molecule like butanoic acid can lead to significant alterations in pharmacological profiles. nih.govresearchgate.net The exploration of butanoic acid derivatives continues to be a vibrant area of research, with new compounds being synthesized and evaluated for a range of applications, from central nervous system disorders to cancer therapy. biointerfaceresearch.comnih.govnih.gov

Rationale for Focused Investigation of 4-Amino-3-(ethylsulfanyl)butanoic acid

The specific rationale for investigating this compound stems directly from the strategic modification of the GABA structure. The core of the molecule is the 4-aminobutanoic acid chain, classifying it as a GABA analog. wikipedia.org The key structural feature is the introduction of an ethylsulfanyl (-S-CH2CH3) group at the 3-position of the butanoic acid backbone.

This modification is significant for several reasons:

Increased Lipophilicity : A primary goal in designing GABA analogs is to enhance their ability to cross the blood-brain barrier. nih.gov The addition of a thioether group like ethylsulfanyl increases the lipophilicity (fat-solubility) of the molecule compared to the highly polar GABA. This strategy of adding lipophilic groups is a well-established method for improving the central nervous system penetration of drug candidates. researchgate.net

Structural Analogy to Known Drugs : The placement of a substituent at the 3-position is a proven strategy. For instance, the phenyl group in phenibut and the chlorophenyl group in baclofen are at this position. schd-shimadzu.comnih.gov The investigation of an ethylsulfanyl group at the same position represents a logical extension of existing structure-activity relationship (SAR) studies, exploring how different types of chemical bonds and functional groups (in this case, a flexible and lipophilic thioether) influence receptor binding and biological activity.

Modulation of Pharmacological Activity : The sulfur atom in the thioether group can engage in unique interactions with biological targets that are different from those of alkyl or aryl groups. It can act as a hydrogen bond acceptor and its larger atomic radius compared to carbon or oxygen can influence the compound's conformational preferences and fit within a receptor's binding pocket.

Therefore, the focused investigation of this compound is driven by the hypothesis that the introduction of an ethylsulfanyl group could create a novel GABA analog with a unique combination of lipophilicity and receptor interaction potential, possibly leading to a distinct pharmacological profile.

Current Research Landscape and Definable Gaps Pertaining to this compound

Despite the clear rationale for its design, the current research landscape for this compound is remarkably sparse. A thorough review of publicly accessible scientific literature reveals a significant gap in knowledge regarding this specific compound.

While its existence is noted in chemical databases and by commercial suppliers, there is a distinct lack of peer-reviewed studies detailing its synthesis, purification, and, most importantly, its biological activity. There are no published reports on its effects on GABA receptors, its potential efficacy in animal models of disease, or its pharmacokinetic profile.

This absence of data constitutes the primary and most definable gap in the research. Key unanswered questions include:

What are the most efficient synthetic routes to produce this compound in high purity?

What are its specific binding affinities for different GABA receptor subtypes (e.g., GABA-A, GABA-B) or related targets like voltage-gated calcium channels? nih.gov

Does the compound act as an agonist, antagonist, or modulator of its target receptors? nih.govmdpi.com

What is its in vivo activity? Does it exhibit anticonvulsant, anxiolytic, analgesic, or other neurological effects?

What are its basic physicochemical properties, such as its precise melting point, solubility in various solvents, and crystal structure?

In essence, this compound exists as a theoretical concept grounded in sound medicinal chemistry principles, but it remains virtually unexplored experimentally. The significant gap is the lack of foundational research to characterize the molecule and validate the hypotheses that justify its creation. This presents a clear opportunity for future research to synthesize and conduct a full pharmacological workup of this novel compound, thereby filling a void in the broader study of GABA analogs.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: As this compound is not widely studied, these properties are computationally predicted or sourced from chemical catalogs and have not been experimentally verified in peer-reviewed literature.)

PropertyValue
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS Number 4385-85-7
Predicted XLogP3 -0.4
Predicted Hydrogen Bond Donors 2
Predicted Hydrogen Bond Acceptors 4
Predicted Rotatable Bond Count 5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38525-91-6

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

4-amino-3-ethylsulfanylbutanoic acid

InChI

InChI=1S/C6H13NO2S/c1-2-10-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

QBFLWKISWDYYMY-UHFFFAOYSA-N

Canonical SMILES

CCSC(CC(=O)O)CN

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Ethylsulfanyl Butanoic Acid and Its Analogues

Retrosynthetic Analysis of 4-Amino-3-(ethylsulfanyl)butanoic acid Scaffolding

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov For this compound, two primary disconnections are evident based on its functional groups: the C-N bond of the amine and the C-S bond of the thioether.

A logical retrosynthetic approach would involve the following key disconnections:

C-N Bond Disconnection: This is a common strategy for amines. This disconnection suggests an amino group precursor (a synthon equivalent to NH₂⁻) and a carbon framework containing an electrophilic center or a leaving group at the C-4 position. A practical chemical equivalent for the amino group could be ammonia (B1221849) or a protected amine.

C-S Bond Disconnection: The thioether linkage can be disconnected to reveal a thiol synthon (EtS⁻) and an electrophilic carbon at the C-3 position. The chemical equivalent for the thiol synthon is ethanethiol (B150549).

C-C Bond Disconnection: A further disconnection of the butanoic acid backbone could lead to simpler two-carbon synthons, though this is often a more complex route.

A plausible retrosynthetic pathway points towards a key intermediate such as an α,β-unsaturated carbonyl compound. The synthesis could then be designed via a conjugate addition (Michael addition) of ethanethiol to an appropriate four-carbon unsaturated precursor, followed by the introduction of the amino group. researchgate.netresearchgate.net

Classical and Novel Synthetic Routes to this compound

While specific literature for the synthesis of this compound is not abundant, several established methods for related γ-amino acids can be adapted.

A prominent strategy involves the Michael addition of a thiol to an unsaturated precursor. nih.govnih.gov One potential route begins with a derivative of 4-amino-2-butenoic acid. In this approach, a protected form of the amino acid would react with ethanethiol, where the thiol adds to the β-position of the unsaturated system to form the desired C-S bond. Subsequent deprotection would yield the final product.

Alternatively, the synthesis could commence with a conjugate addition of ethanethiol to an α,β-unsaturated ester, such as ethyl but-2-enoate, to form ethyl 3-(ethylsulfanyl)butanoate. This intermediate could then undergo functional group transformation, such as α-halogenation followed by substitution with an azide (B81097) and subsequent reduction, to introduce the aminomethyl group at the adjacent position, ultimately leading to the target structure after hydrolysis.

Stereoselective Synthesis Approaches for this compound Isomers

The C-3 position of this compound is a stereocenter, meaning stereoselective synthesis is crucial for accessing enantiomerically pure isomers. Several modern synthetic methods can be proposed for this purpose.

Chiral Auxiliaries: Evans' oxazolidinone auxiliaries can be used to direct the stereoselective conjugate addition of a thiol to an α,β-unsaturated system. The auxiliary would be attached to the butenoic acid scaffold, and after the stereocontrolled Michael addition of ethanethiol, the auxiliary can be cleaved to yield the chiral 3-(ethylsulfanyl)butanoic acid derivative.

Asymmetric Catalysis: Palladium-catalyzed alkylation of C-H bonds in the presence of chiral ligands offers a route to β-alkylated α-amino acids and could be adapted for this synthesis. nih.gov

Phase-Transfer Catalysis: The asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral phase-transfer catalyst can establish stereocenters adjacent to the amino group, providing a pathway to β-branched α-amino acids. organic-chemistry.org

A comparison of potential stereoselective strategies is outlined below.

Method Key Reagents/Catalysts Stereocontrol Principle Potential Advantages Potential Challenges
Chiral AuxiliaryEvans' OxazolidinonesSubstrate-controlled diastereoselective Michael addition.High diastereoselectivity, well-established methodology.Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps.
Asymmetric CatalysisPalladium catalyst with chiral ligand (e.g., chiral phosphine)Catalyst-controlled enantioselective C-H functionalization or conjugate addition.Catalytic use of chiral source, high enantioselectivity.Catalyst sensitivity, potential for side reactions.
Sulfinyl Imine ChemistryChiral N-tert-Butanesulfinyl iminesDiastereoselective addition of nucleophiles to the C=N bond.High diastereoselectivity, reliable method for amine synthesis.Multi-step sequence required to build the full butanoic acid chain.

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymes, offering a powerful approach for producing chiral compounds.

One viable chemoenzymatic strategy is the enzymatic kinetic resolution of a racemic intermediate. For instance, a racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products, the acid and the ester, can then be separated. This approach has been successfully used for the synthesis of related aminobutanoic acids. nih.gov

Another approach involves the use of ene-reductases . These enzymes can catalyze the asymmetric reduction of activated C=C double bonds. nih.govacs.org A synthetic route could be designed where an ene-reductase selectively reduces a precursor like ethyl 4-amino-3-thiol-2-butenoate to establish the desired stereochemistry at the C-3 position.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Michael additions are generally atom-economical reactions.

Use of Catalysis: Employing catalytic reagents (including enzymes) in place of stoichiometric reagents reduces waste. researchgate.net For example, using a catalytic amount of a base or a phase-transfer catalyst for the Michael addition is preferable to using a full equivalent.

Solvent Selection: Minimizing or eliminating the use of hazardous solvents is a core principle. Performing reactions under solvent-free conditions or in greener solvents like water or ethanol (B145695) is highly desirable. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Chemoenzymatic reactions often proceed under mild conditions.

Reduction of Derivatives: Minimizing the use of protecting groups can shorten the synthetic route and reduce waste from protection and deprotection steps. nih.gov

A chemoenzymatic route, for example, often aligns well with green chemistry principles by utilizing biodegradable catalysts (enzymes) that operate in aqueous media under mild conditions and with high selectivity, thereby reducing the need for extensive purification steps like column chromatography. nih.gov

Derivatization Strategies for this compound

The bifunctional nature of this compound, with its primary amine and carboxylic acid groups, allows for a wide range of derivatization reactions. These modifications are often used to create libraries of compounds for structure-activity relationship studies or to prepare prodrugs.

Amidation and Esterification of this compound

Amidation: The carboxylic acid moiety can be converted to an amide through reaction with a primary or secondary amine. This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, the amino group of the molecule can be acylated by reacting it with an acyl chloride or a carboxylic acid anhydride (B1165640) to form an amide linkage.

Esterification: The carboxylic acid can be converted to an ester via reaction with an alcohol under acidic catalysis (Fischer esterification). Alternatively, the acid can be converted to an acyl chloride followed by reaction with an alcohol. For analytical purposes, such as analysis by gas chromatography-mass spectrometry (GC-MS), both the carboxylic acid and the amine are often derivatized simultaneously, for example, through silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

The following table summarizes these key derivatization reactions.

Functional Group Reaction Type Reagents Resulting Moiety
Carboxylic AcidAmidationAmine, EDC/DMAPCarboxamide
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Amino GroupAmidation (Acylation)Acyl Chloride or AnhydrideAmide
BothSilylation (for analysis)MTBSTFATBDMS-ester and TBDMS-amine

Modifications at the Thioether Moiety of this compound

The thioether group in this compound offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. The most common modifications involve oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone. These transformations can significantly alter the polarity, hydrophilicity, and conformational preferences of the amino acid and any peptide into which it is incorporated. escholarship.orgnih.govresearchgate.net

The oxidation of thioethers is a well-established chemical transformation. acs.org Mild oxidizing agents are typically employed to convert the thioether to a sulfoxide, while stronger conditions can lead to the corresponding sulfone. This process is often irreversible in biological systems, particularly the oxidation to sulfone, which can have lasting effects on the properties of a molecule. researchgate.net

For instance, the oxidation of thioether-containing peptides can be achieved using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The choice of oxidant and reaction conditions allows for controlled conversion to either the sulfoxide or sulfone. The resulting sulfoxide is chiral at the sulfur atom, introducing an additional stereocenter into the molecule, which can be a critical factor in its biological activity.

The table below summarizes the potential modifications at the thioether moiety of this compound and the resulting functional groups.

Starting MaterialReagentResulting Functional GroupPotential Impact
This compoundMild Oxidizing Agent (e.g., H₂O₂)SulfoxideIncreased polarity, introduction of a new chiral center.
This compoundStrong Oxidizing Agent (e.g., mCPBA)SulfoneFurther increased polarity and hydrogen bonding capacity.

These modifications are crucial for structure-activity relationship (SAR) studies, where the impact of subtle electronic and steric changes on biological activity is investigated. The increased polarity of the sulfoxide and sulfone derivatives can, for example, influence solubility and cell permeability.

Peptide Conjugation via this compound Linkers

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it an ideal candidate for use as a linker in peptide conjugation. nih.gov In this role, it can be inserted between two peptide fragments or used to attach a peptide to another molecule, such as a drug or a labeling agent. The thioether side chain can also serve as a point of attachment or be modified to fine-tune the properties of the resulting conjugate.

The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another. nih.gov When using this compound as a linker, standard peptide coupling reagents are employed to facilitate this amide bond formation. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. peptide.comsigmaaldrich.combachem.comapexbt.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to minimize racemization. peptide.comsigmaaldrich.com Phosphonium salts such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are also highly effective, particularly for sterically hindered couplings. sigmaaldrich.comacs.org

The general strategy for incorporating a this compound linker into a peptide sequence via solid-phase peptide synthesis (SPPS) would involve the following steps:

Attachment of the first amino acid or peptide fragment to a solid support.

Sequential coupling of the subsequent amino acids, including the protected this compound linker.

Coupling of the second peptide fragment to the other end of the linker.

Cleavage of the final peptide conjugate from the solid support and removal of protecting groups.

The table below illustrates a hypothetical peptide conjugation using this compound as a linker.

Peptide 1LinkerPeptide 2Resulting ConjugateCoupling Reagent Example
H-Ala-Gly-OHThis compoundH-Phe-Val-NH₂H-Ala-Gly-(4-amino-3-(ethylsulfanyl)butanoyl)-Phe-Val-NH₂HATU/DIPEA

The thioether side chain of the linker remains available for further modifications, as described in the previous section, allowing for the creation of peptide conjugates with tailored properties. This approach provides a powerful tool for developing novel therapeutic and diagnostic agents.

Molecular Interactions and Target Engagement of 4 Amino 3 Ethylsulfanyl Butanoic Acid

Ligand-Receptor Binding Studies of 4-Amino-3-(ethylsulfanyl)butanoic acid Analogues

Analogues of this compound, particularly those with aromatic or heterocyclic groups at the 3-position, have been investigated for their ability to bind to GABA receptors. The GABAergic system, primarily mediated by GABA-A, GABA-B, and GABA-C receptors, is a key target for therapeutic intervention in various neurological disorders. nih.govnih.gov

Binding studies for 3-substituted GABA analogues have often focused on the GABA-B receptor, a G-protein coupled receptor (GPCR) that modulates synaptic transmission. nih.govnih.gov For example, a study on 3-thienyl- and 3-furylaminobutyric acids demonstrated their potent and specific binding to GABA-B receptors. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a radiolabeled ligand, were determined for these compounds. Notably, 4-amino-3-(5-chloro-2-thienyl)butyric acid exhibited a high affinity for the GABA-B receptor, comparable to that of the well-known GABA-B agonist, baclofen (B1667701). nih.gov

Table 1: GABA-B Receptor Binding of 3-Substituted GABA Analogues

CompoundIC50 (µM) for [3H]baclofen displacement
4-Amino-3-(5-methyl-2-thienyl)butyric acid1.34
4-Amino-3-(5-chloro-2-thienyl)butyric acid0.61
Baclofen0.33

Data sourced from Berthelot et al., 1991. nih.gov

These findings highlight that substitutions at the 3-position of the GABA backbone can significantly influence receptor affinity. The electronic and steric properties of the substituent play a crucial role in the interaction with the receptor binding pocket.

Enzyme Inhibition/Activation Kinetics by this compound Analogues

The primary enzyme responsible for the degradation of GABA is GABA aminotransferase (GABA-AT). nih.gov Inhibition of this enzyme leads to an increase in GABA concentrations in the brain, a strategy employed in the treatment of certain forms of epilepsy. Analogues of GABA with substituents at the 3-position have been studied as potential inhibitors of GABA-AT.

For instance, enantiomers of 4-amino-3-fluorobutanoic acid have been shown to interact with GABA-AT. nih.gov While neither the (R)- nor the (S)-enantiomer acts as a substrate for the transamination reaction, the (R)-enantiomer is a more effective inhibitor of GABA transamination than the (S)-enantiomer. nih.gov Furthermore, the (R)-enantiomer undergoes HF elimination at a significantly higher rate than the (S)-enantiomer, indicating a stereospecific interaction with the enzyme's active site. nih.gov

Another example is the irreversible inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by gabaculine, a GABA analogue. nih.gov While not a direct analogue of the title compound, this study demonstrates the potential for GABA analogues to act as enzyme inhibitors.

Modulation of Protein-Protein Interactions by this compound

Direct evidence for the modulation of protein-protein interactions by this compound is not available. However, the interaction of GABA analogues with GABA receptors can be viewed as a modulation of the interactions between the subunits of these complex proteins. GABA-A receptors, for example, are pentameric ligand-gated ion channels composed of different subunits (e.g., α, β, γ). nih.govacs.org The binding of a ligand can induce conformational changes that affect the interactions between these subunits, leading to channel opening or closing.

Furthermore, GABA receptors are associated with other proteins, such as the GABA receptor-associated protein (GABARAP), which can modulate receptor function. nih.gov While not a direct modulation of a protein-protein interaction in the traditional sense of disrupting a complex, the binding of a GABA analogue to the receptor can allosterically influence these larger protein assemblies.

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of 3-substituted GABA analogues is highly dependent on the nature and position of the substituent. As demonstrated in the ligand-receptor binding studies (Section 4.1), the substitution pattern on the aromatic ring at the 3-position significantly impacts affinity for the GABA-B receptor. nih.gov For example, the presence of a chlorine atom at the 5-position of the thienyl ring in 4-amino-3-(5-chloro-2-thienyl)butyric acid resulted in a higher affinity than a methyl group at the same position. nih.gov

This highlights the importance of electronic effects, with the electron-withdrawing chloro group potentially forming more favorable interactions within the binding site compared to the electron-donating methyl group. This type of SAR data is crucial for the rational design of new, more potent GABA receptor ligands.

Stereochemistry plays a pivotal role in the biological activity of 3-substituted GABA analogues. The differential activity of enantiomers is a common feature, as biological systems are chiral.

Studies on 4-amino-3-hydroxybutanoic acid (GABOB) have shown that its enantiomers exhibit different selectivities for GABA receptor subtypes. The (R)-enantiomer is a more potent agonist at GABA-B and GABA-C receptors, while the (S)-enantiomer is more potent at GABA-A receptors. nih.gov This demonstrates that the spatial arrangement of the hydroxyl group is critical for molecular recognition by the different receptor binding pockets.

Similarly, the interaction of the enantiomers of 4-amino-3-fluorobutanoic acid with GABA-AT is highly stereospecific. nih.gov The (R)-enantiomer is a more effective inhibitor and a better substrate for HF elimination, suggesting a preferred orientation within the enzyme's active site. nih.gov This stereochemical dependence is a key factor in drug design, as the desired therapeutic effect can often be attributed to a single enantiomer, while the other may be inactive or contribute to off-target effects. mdpi.com

Table 2: Stereochemical Influence on Receptor Activity

CompoundReceptorEnantioselectivity
4-amino-3-hydroxybutanoic acid (GABOB)GABA-AS > R
4-amino-3-hydroxybutanoic acid (GABOB)GABA-BR > S
4-amino-3-hydroxybutanoic acid (GABOB)GABA-CR > S

Data sourced from Chebib et al., 2008. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 3 Ethylsulfanyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Amino-3-(ethylsulfanyl)butanoic acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, specific proton signals can be predicted. The protons of the ethyl group (CH₃CH₂) would appear as a triplet and a quartet. The protons on the butanoic acid backbone would present as a complex pattern of multiplets due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts are influenced by the presence of the amino, thioethyl, and carboxylic acid groups. rsc.orghmdb.cascribd.comchemicalbook.comchemicalbook.com

For derivatives, such as N-protected analogues, significant changes in the NMR spectrum are observed. For instance, acylation or carbamoylation of the amino group would shift the signal of the adjacent methine proton downfield. google.comgoogle.com Similarly, esterification of the carboxylic acid would introduce new signals corresponding to the alcohol moiety and shift the adjacent methylene (B1212753) protons. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from structurally similar compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10-12 170-180
C4-H₂ (adjacent to NH₂) ~3.0-3.3 ~40-45
C3-H (adjacent to S) ~2.8-3.2 ~45-50
C2-H₂ (adjacent to COOH) ~2.4-2.7 ~35-40
-S-CH₂-CH₃ ~2.5-2.8 (quartet) ~25-30

Mass Spectrometry (MS) Techniques for Identification and Quantification of this compound in Biological Matrices (Non-Human)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of amino acids and their analogues in biological samples. For a polar compound like this compound, electrospray ionization (ESI) in positive ion mode is a common approach. nih.gov

The identification and quantification in non-human biological matrices, such as cell cultures or animal tissue homogenates, typically involve a sample preparation step like protein precipitation, followed by LC-MS/MS analysis. nih.govwur.nl The method often relies on stable isotope dilution, where a deuterated version of the analyte is used as an internal standard to ensure high accuracy and precision. nih.gov

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring specific fragment ions (product ions) generated through collision-induced dissociation. The transition from the precursor to the product ion is highly specific to the analyte.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (m/z) 164.07
Internal Standard Deuterated this compound
Product Ion 1 (m/z) [M+H - H₂O]⁺ = 146.06

Chromatographic Method Development for this compound (HPLC, GC, UPLC)

The separation and analysis of this compound can be achieved through various chromatographic techniques, each with its own set of requirements and advantages.

High-Performance Liquid Chromatography (HPLC): As a polar amino acid, direct analysis by reversed-phase HPLC can be challenging due to poor retention. nih.govresearchgate.net To overcome this, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride is often employed. nih.govnih.govresearchgate.net These derivatives are fluorescent or UV-active, enhancing detection sensitivity. nih.gov Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. oup.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, offers higher resolution, faster analysis times, and greater sensitivity. nih.govresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly effective method for analyzing GABA analogues in complex mixtures. wur.nloup.com Methods have been developed for GABA and related compounds using both reversed-phase and HILIC columns. wur.nloup.com

Gas Chromatography (GC): Direct analysis of amino acids by GC is not feasible due to their low volatility and polar nature. sigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comthermofisher.comnih.gov Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.comthermofisher.commdpi.com The resulting derivatives can then be separated on a suitable GC column and detected by a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS). nih.govmdpi.comcore.ac.uk

Table 3: Comparison of Chromatographic Methodologies for Amino Acid Analysis

Technique Column Type Derivatization Detection Advantages
HPLC Reversed-Phase (C18), HILIC Often required (e.g., OPA, Dansyl Chloride) UV, Fluorescence Widely available, robust
UPLC Sub-2 µm particle columns (C18, HILIC) Can be direct with MS detection MS/MS, UV High speed, high resolution, high sensitivity

| GC | Capillary (e.g., 5% Phenyl Polysiloxane) | Mandatory (e.g., Silylation, Acylation) | FID, MS | High separation efficiency for volatile compounds |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound itself is publicly available in the searched literature, analysis of structurally related compounds provides insight into the expected molecular conformation and packing.

For example, the crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid reveals a structure formed by alternating polar and non-polar layers with an extensive hydrogen-bonding network. iucr.org Similarly, the crystal structure of the GABA analogue baclofen (B1667701), (R)-4-amino-3-(4-chlorophenyl)butanoic acid, shows that the molecules crystallize in a zwitterionic form and are interconnected by strong hydrogen bonds. nih.gov

It can be inferred that this compound would likely crystallize as a zwitterion, with the amino group protonated (NH₃⁺) and the carboxylic acid group deprotonated (COO⁻). The crystal packing would be dominated by hydrogen bonding between these charged groups.

Complexes of GABA analogues with metal ions have also been characterized crystallographically. For instance, a Cu(II) complex with a Schiff base derivative of GABA forms a one-dimensional polymeric compound where the copper ion is bound to two deprotonated Schiff base ligands. mdpi.comsemanticscholar.org The study of such complexes can reveal the coordination preferences of the amino acid ligand.

Table 4: Representative Crystallographic Data for a Related GABA Analogue, (R)-Baclofen Data from the crystal structure of (R)-baclofen, form C. nih.gov

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.9 Å, b = 9.9 Å, c = 14.5 Å
Key Interactions Strong hydrogen bonds, C-H···Cl bonds

Computational Chemistry and Molecular Modeling of 4 Amino 3 Ethylsulfanyl Butanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity of 4-Amino-3-(ethylsulfanyl)butanoic acid

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT), often with the B3LYP functional, and Møller-Plesset perturbation theory (MP2), are standard for analyzing amino acids and related compounds. nih.govnih.gov These approaches allow for the precise calculation of molecular geometries, electronic properties, and reactivity descriptors.

The electronic character of this compound can be described by analyzing its Molecular Electrostatic Potential (MEP), frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity indices. The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atom of the amino group and the sulfur atom of the ethylsulfanyl group are expected to be primary nucleophilic sites, characterized by negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms of the ammonium (B1175870) group (in its protonated state) and the carbonyl carbon of the carboxylic acid represent electrophilic centers. researchgate.netgithub.io

The energies of the HOMO and LUMO are critical for assessing chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govsbpmat.org.br For thioether-containing compounds, the sulfur atom's lone pairs contribute significantly to the HOMO, influencing the molecule's reactivity as an electron donor.

A hypothetical set of quantum chemical descriptors for this compound, calculated at the DFT/B3LYP level, is presented below to illustrate these concepts.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: These values are hypothetical and serve to illustrate typical outputs of quantum mechanical calculations for a molecule of this type, based on data for analogous compounds.)

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-0.9 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.9 eVChemical stability and reactivity
Dipole Moment4.5 DebyeMolecular polarity
Molecular Electrostatic Potential (Min)-45 kcal/molNucleophilic region (near N/S atoms)
Molecular Electrostatic Potential (Max)+50 kcal/molElectrophilic region (near -NH3+, -COOH)

Molecular Docking Simulations with this compound and Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, typically a protein. japsonline.comresearchgate.net As a structural analogue of GABA, this compound is expected to interact with proteins involved in GABAergic neurotransmission. wikipedia.org Putative biological targets therefore include the GABA-A receptor and GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.govjabonline.innih.gov

A typical molecular docking study involves preparing the three-dimensional structures of both the ligand and the protein receptor (often obtained from the Protein Data Bank or generated via homology modeling). nih.govjabonline.in Docking algorithms, such as those implemented in AutoDock, then systematically sample various conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding free energy. japsonline.comnih.gov

For this compound, docking into the GABA binding site of the GABA-A receptor or a GAT isoform would likely reveal key interactions. nih.gov The positively charged amino group and the negatively charged carboxylate group are expected to form strong electrostatic and hydrogen bond interactions with polar and charged residues in the binding pocket, mimicking the binding of GABA itself. The novel 3-(ethylsulfanyl) substituent could engage in hydrophobic or van der Waals interactions with nonpolar residues, potentially conferring selectivity or enhanced affinity for specific receptor or transporter subtypes. nih.gov

The table below presents a hypothetical docking result for this compound with the human GABA transporter 1 (GAT1).

Table 2: Illustrative Molecular Docking Results for this compound with Human GAT1 (Note: The binding energy and interacting residues are hypothetical, based on published docking studies of other GABA analogues, and serve an illustrative purpose.) rjptonline.orgnih.gov

ParameterPredicted OutcomeDetails
Target ProteinHuman GABA Transporter 1 (GAT1)Homology model based on a related transporter structure.
Binding Affinity (Score)-7.8 kcal/molIndicates a potentially stable binding interaction.
Key Hydrogen Bond InteractionsTyr60, Ser295, Gly297With the ligand's amino and carboxylate groups.
Key Hydrophobic/van der Waals InteractionsIle143, Phe294, Trp412With the ligand's ethylsulfanyl and alkyl backbone.
Putative Binding PoseThe ligand occupies the GABA binding pocket, with the ethylsulfanyl group oriented towards a hydrophobic sub-pocket.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. numberanalytics.com By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the conformational flexibility and preferred shapes of a molecule in a simulated environment, such as in aqueous solution. nih.gov These simulations rely on a force field (e.g., AMBER, CHARMM) to define the potential energy of the system. nih.gov

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore its conformational landscape, identifying low-energy conformers and the energetic barriers between them. mdpi.com This is crucial for understanding which shape the molecule is likely to adopt when approaching and binding to a biological target. The simulation can track the torsional angles along the butanoic acid backbone and the ethylsulfanyl side chain, revealing their dynamic range and preferred orientations. mdpi.com The presence of the flexible ethyl group on the sulfur atom adds a layer of complexity that MD is well-suited to explore.

An MD simulation in a water box would also elucidate the interaction of the molecule with its solvent environment, showing how water molecules arrange around the polar amino and carboxyl groups and the more nonpolar ethylsulfanyl moiety.

Table 3: Illustrative Conformational Dynamics from a Hypothetical MD Simulation (Note: These values are hypothetical examples based on typical dynamics of flexible small molecules, intended to illustrate the type of data obtained from MD simulations.) mdpi.commdpi.com

Dihedral AngleDescriptionObserved Range (degrees)Predominant Conformation(s)
C1-C2-C3-C4Butanoic acid backbone-170 to -150, 50 to 70Extended and gauche conformations
C2-C3-S-C(ethyl)Side chain orientation-80 to -60, 160 to 180Anti and gauche arrangements
C3-S-C(ethyl)-C(methyl)Ethyl group rotation-180 to 180 (full rotation)Multiple transient states

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.govbio-hpc.eu A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

A QSAR study for this compound would involve synthesizing and testing a series of analogues where the 3-substituent is varied (e.g., different alkylthio groups, alkoxy groups, or aryl groups). The biological activity (e.g., IC₅₀ for GAT1 inhibition) would then be correlated with calculated molecular descriptors for each analogue. These descriptors can encode 2D features (e.g., molecular weight, logP) or 3D features (e.g., steric and electrostatic fields in CoMFA). nih.gov

For instance, a QSAR model might reveal that increasing the size or hydrophobicity of the 3-substituent enhances binding affinity up to a certain point, after which steric hindrance becomes detrimental. Such a model is typically represented by a mathematical equation.

Table 4: Example of a Hypothetical QSAR Model for GAT1 Inhibition by 4-Amino-3-(R)-butanoic acid Analogues (Note: This equation is a fictional example created for illustrative purposes, based on principles from published QSAR studies on GABA analogues.) nih.govnih.govyoutube.com

QSAR EquationStatistical Parameters
log(1/IC₅₀) = 0.85 * ClogP - 0.12 * MR² + 0.45 * HD_Count + 2.5r² (squared correlation coefficient): 0.92q² (cross-validated r²): 0.75
Descriptor Definitions Interpretation
ClogP: Calculated Logarithm of the Partition CoefficientA positive coefficient suggests that increased hydrophobicity of the 'R' group is beneficial for activity.
MR: Molar Refractivity (a measure of volume/polarizability)A negative coefficient for the squared term suggests an optimal size for the 'R' group.
HD_Count: Number of Hydrogen Bond DonorsA positive coefficient indicates that hydrogen bond donors in the 'R' group may enhance activity.

This type of model provides a quantitative framework for understanding the structure-activity landscape, enabling the rational design of analogues of this compound with potentially improved biological profiles.

Preclinical Applications and Research Tool Development Utilizing 4 Amino 3 Ethylsulfanyl Butanoic Acid

4-Amino-3-(ethylsulfanyl)butanoic acid as a Probe for Specific Enzymatic Pathways (In Vitro)

No studies were found that described the use of this compound as a molecular probe to investigate the activity or mechanism of specific enzymes in an in vitro setting. Research in this area would typically involve assays to determine if the compound acts as a substrate, inhibitor, or modulator of a particular enzyme.

Use of this compound in Animal Models for Biochemical Pathway Tracing

Information regarding the in vivo application of this compound in animal models for the purpose of tracing biochemical pathways is not present in the accessible scientific literature. This type of research is crucial for understanding the metabolic fate and distribution of a compound within a whole organism.

Development of Affinity Reagents and Chemical Probes Based on this compound

No publications were identified that detail the modification of this compound to develop more complex molecular tools such as affinity reagents or chemical probes. This line of research would involve chemically modifying the core structure to incorporate reporter tags or reactive groups for target identification and validation.

Future Directions and Emerging Research Avenues for 4 Amino 3 Ethylsulfanyl Butanoic Acid

Exploration of Novel Synthetic Methodologies for 4-Amino-3-(ethylsulfanyl)butanoic acid

The development of efficient and versatile synthetic routes is paramount for the future investigation of this compound. While specific methods for this exact compound are not widely documented, established strategies for the synthesis of structurally related β-substituted γ-amino acids can be adapted and optimized.

Future research in this area could focus on several key approaches:

Asymmetric Synthesis: To obtain enantiomerically pure forms of this compound, the development of asymmetric synthetic methods is crucial. This could involve the use of chiral auxiliaries, catalysts, or enzymes to control the stereochemistry at the C3 position.

Michael Addition Strategies: A plausible and efficient route involves the conjugate addition of ethanethiol (B150549) to a suitable α,β-unsaturated carbonyl compound, followed by the introduction of the amino group. Research could focus on optimizing reaction conditions, exploring various nitrogen sources, and scaling up the process.

Ring-Opening Reactions: The use of cyclic precursors, such as succinic anhydride (B1165640) or glutarimide (B196013) derivatives, could provide an alternative synthetic pathway. This would involve a regioselective ring-opening reaction with an appropriate sulfur nucleophile, followed by functional group manipulations to yield the target compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Precursors Key Transformation Anticipated Advantages Potential Challenges
Asymmetric SynthesisChiral α,β-unsaturated estersChiral catalyst-mediated conjugate additionHigh enantiomeric purityCatalyst cost and optimization
Michael Addition4-Aminobut-2-enoic acid derivativesNucleophilic addition of ethanethiolPotentially high yields and atom economyControl of side reactions
Ring-Opening ReactionsSubstituted succinic anhydridesRegioselective nucleophilic attack by a sulfur reagentAccess to diverse analoguesMulti-step synthesis may be required

Elucidation of Undiscovered Biochemical Roles of this compound

The structural resemblance of this compound to GABA suggests that its primary biochemical roles may be centered around the GABAergic system. However, the presence of the ethylsulfanyl group introduces unique physicochemical properties that could lead to novel interactions and functions.

Future research should aim to:

Investigate GABA Receptor Subtype Selectivity: Determine the binding affinity and functional activity of the individual enantiomers of this compound at various GABA receptor subtypes, including GABAA, GABAB, and GABAC receptors. This will be critical in understanding its potential as a selective modulator of GABAergic neurotransmission.

Explore Effects on GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by GATs. Investigating whether this compound can act as an inhibitor or substrate for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) could reveal another mechanism by which it modulates GABAergic tone.

Examine Interactions with Other Neurotransmitter Systems: The complexity of the central nervous system warrants an investigation into potential off-target effects or interactions with other neurotransmitter systems, such as the glutamate, dopamine, or serotonin (B10506) systems.

Advanced Computational Approaches for Predicting this compound Interactions

Computational modeling and simulation techniques offer a powerful and resource-efficient means to predict and rationalize the molecular interactions of this compound. These approaches can guide experimental studies and provide insights into its mechanism of action at an atomic level.

Key computational strategies to be employed include:

Molecular Docking: Docking studies can predict the binding pose and affinity of the R- and S-enantiomers of this compound within the binding sites of GABA receptors and transporters. This can help to prioritize which enantiomer and which biological target to focus on in subsequent experimental assays.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target protein over time. This can reveal important information about the stability of the binding pose, the role of specific amino acid residues in the interaction, and the conformational changes induced in the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues of this compound with varying biological activities is synthesized, QSAR models can be developed. These models can identify the key molecular descriptors that correlate with activity, thereby guiding the design of more potent and selective compounds.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational Approach Objective Predicted Outcome
Molecular DockingPredict binding mode and affinityIdentification of key interacting residues and estimation of binding energy
Molecular Dynamics SimulationsAnalyze dynamic stability of the ligand-protein complexUnderstanding of conformational changes and the role of solvent molecules
QSARCorrelate chemical structure with biological activityPredictive models for designing new analogues with improved properties

Development of this compound as a Scaffold for Rational Drug Design (Pre-Discovery Phase, Theoretical)

The unique chemical structure of this compound makes it an attractive scaffold for the rational design of novel therapeutic agents in the pre-discovery phase. Its core structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Theoretical design strategies could include:

Bioisosteric Replacement: The ethylsulfanyl group can be replaced with other bioisosteric moieties to explore the impact on biological activity. For example, replacing the ethyl group with other alkyl or aryl substituents, or replacing the sulfur atom with an oxygen or selenium atom, could lead to compounds with different pharmacological profiles.

Constrained Analogues: The conformational flexibility of the GABA backbone can be reduced by incorporating the scaffold into a cyclic system. This can lead to increased receptor selectivity and improved metabolic stability.

Prodrug Approaches: To enhance properties such as brain penetration, the carboxylic acid or amino group of this compound could be transiently masked with a promoiety. This prodrug would then be converted to the active compound in vivo.

The exploration of these future research avenues holds the potential to unlock the full therapeutic and scientific value of this compound and its derivatives, potentially leading to the development of new tools for neuroscience research and novel therapeutic agents for a range of neurological and psychiatric disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.